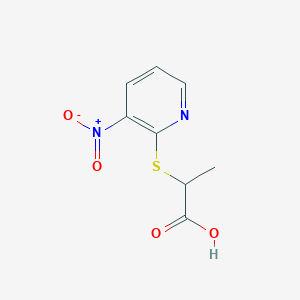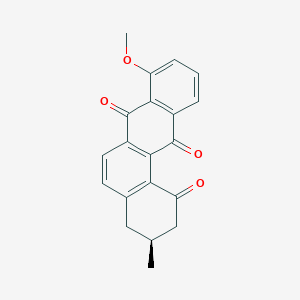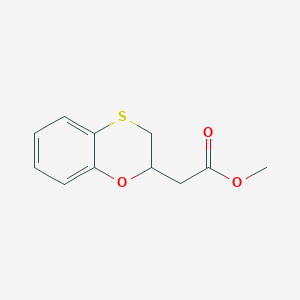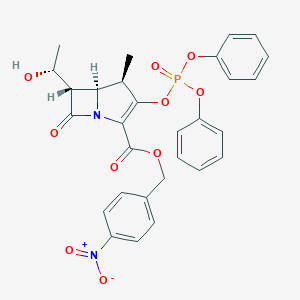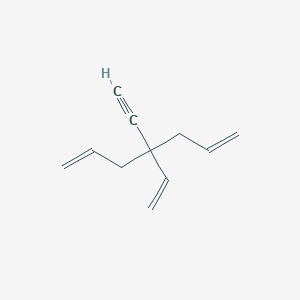![molecular formula C15H25NO3 B027762 4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol CAS No. 109833-45-6](/img/structure/B27762.png)
4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as nebivolol, which is a selective β1-adrenergic receptor antagonist used in the treatment of hypertension and heart failure. The aim of
Mecanismo De Acción
The mechanism of action of nebivolol involves the selective blockade of β1-adrenergic receptors, which reduces the sympathetic nervous system activity and decreases heart rate and contractility. This results in a decrease in blood pressure and an improvement in cardiac function. Nebivolol also has vasodilatory effects, which are mediated by the activation of endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO). This leads to the relaxation of vascular smooth muscle cells and an increase in blood flow.
Efectos Bioquímicos Y Fisiológicos
Nebivolol has been shown to have several biochemical and physiological effects, including a reduction in blood pressure, an improvement in cardiac function, and a decrease in oxidative stress. It has also been shown to improve endothelial function and reduce inflammation, which are important factors in the development of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nebivolol has several advantages for lab experiments, including its high selectivity for β1-adrenergic receptors and its vasodilatory effects. However, its limitations include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol. One direction is to investigate its potential therapeutic applications in other diseases, such as COPD and diabetes. Another direction is to develop new formulations of nebivolol that can improve its solubility and bioavailability. Furthermore, the development of new β1-adrenergic receptor antagonists with improved selectivity and efficacy is also an important direction for future research.
Métodos De Síntesis
The synthesis of 4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol involves the reaction between 2-(2-chloroethoxy)ethylamine hydrochloride and 4-(2-hydroxy-3-(tert-butylamino)propoxy)benzaldehyde in the presence of sodium borohydride. This reaction results in the formation of nebivolol, which can be further purified by recrystallization.
Aplicaciones Científicas De Investigación
Nebivolol has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and chronic obstructive pulmonary disease (COPD). It has been shown to reduce blood pressure by selectively blocking β1-adrenergic receptors, which are responsible for increasing heart rate and contractility. Nebivolol also has vasodilatory effects, which can improve blood flow and reduce the workload on the heart.
Propiedades
Número CAS |
109833-45-6 |
|---|---|
Nombre del producto |
4-[(S)-3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]benzeneethanol |
Fórmula molecular |
C15H25NO3 |
Peso molecular |
267.36 g/mol |
Nombre IUPAC |
(2S)-1-(tert-butylamino)-3-[4-(2-hydroxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-15(2,3)16-10-13(18)11-19-14-6-4-12(5-7-14)8-9-17/h4-7,13,16-18H,8-11H2,1-3H3/t13-/m0/s1 |
Clave InChI |
GXMGQAISBVDYRX-ZDUSSCGKSA-N |
SMILES isomérico |
CC(C)(C)NC[C@@H](COC1=CC=C(C=C1)CCO)O |
SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)CCO)O |
SMILES canónico |
CC(C)(C)NCC(COC1=CC=C(C=C1)CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)

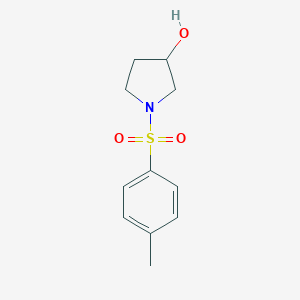

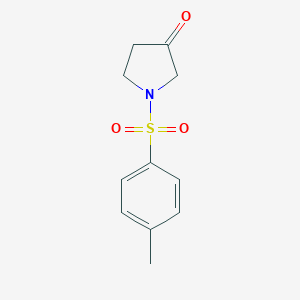

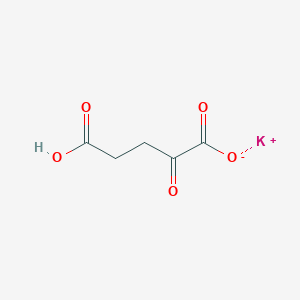

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
